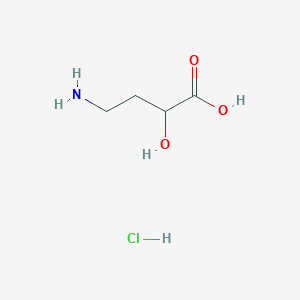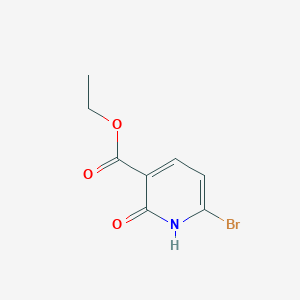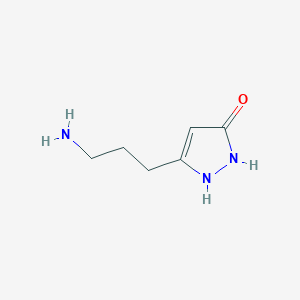
4-Amino-2-hydroxybutanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-hydroxybutanoic acid hydrochloride is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of amino acids and is known for its role in various biochemical and industrial applications. This compound is characterized by its white crystalline powder form and is hygroscopic in nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-hydroxybutanoic acid hydrochloride can be achieved through several methods. Another method includes the ammonia-involved formose-like reaction, which uses aldehydes and ammonia .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation techniques. These methods utilize specific strains of bacteria or yeast to produce the compound in large quantities. The fermentation process is optimized to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-hydroxybutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo acids.
Reduction: Reduction reactions can yield different amino alcohols.
Substitution: Substitution reactions often involve the replacement of the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride are used for substitution reactions.
Major Products Formed:
Oxidation: Oxo acids
Reduction: Amino alcohols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
4-Amino-2-hydroxybutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of biodegradable plastics and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Amino-2-hydroxybutanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymatic reactions, leading to the formation of important metabolic intermediates. The compound’s molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis .
Comparaison Avec Des Composés Similaires
2-Amino-4-hydroxybutanoic acid:
4-Amino-3-hydroxybutanoic acid: Another related compound with distinct chemical properties and applications.
Uniqueness: 4-Amino-2-hydroxybutanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its role as a precursor in the synthesis of antibiotics and other pharmaceuticals sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C4H10ClNO3 |
|---|---|
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
4-amino-2-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c5-2-1-3(6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H |
Clé InChI |
HZYDSOQKJCJGSY-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(C(=O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)




![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)


![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)
![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one](/img/structure/B12510815.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B12510822.png)
